Atipamezole
Overview
Description
Atipamezole is a synthetic compound that functions as an α2-adrenergic receptor antagonist. It is primarily used in veterinary medicine to reverse the sedative and analgesic effects of dexmedetomidine and medetomidine in dogs . This compound is known for its high specificity for α2-adrenergic receptors, which allows it to effectively counteract the sedative effects without significantly affecting other physiological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Atipamezole involves several steps. One common method starts with the reaction of 1-trityl-1H-imidazole-4-carboxaldehyde with ortho-xylene in the presence of acetic acid to form an intermediate compound. This intermediate is then alkylated using potassium carbonate and ethyl iodide in acetone to produce the desired product . The final step involves the reduction of the intermediate in a hydrogenation reactor using palladium on carbon as a catalyst under hydrogen pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Atipamezole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Atipamezole has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other compounds due to its unique chemical properties.
Biology: Studied for its effects on α2-adrenergic receptors in various biological systems.
Mechanism of Action
Atipamezole exerts its effects by competitively binding to α2-adrenergic receptors, displacing agonists such as dexmedetomidine and medetomidine. This binding prevents the agonists from exerting their sedative and analgesic effects, thereby reversing sedation . The molecular targets include α2A and α2B adrenergic receptor subtypes, and the pathways involved are primarily related to the inhibition of norepinephrine release .
Comparison with Similar Compounds
Yohimbine: Another α2-adrenergic receptor antagonist but less specific compared to Atipamezole.
Idazoxan: Similar in function but with different pharmacokinetic properties.
Uniqueness of this compound: this compound is unique due to its high specificity for α2-adrenergic receptors, which minimizes side effects and enhances its efficacy in reversing sedation. Its rapid onset of action and high affinity for the receptors make it a preferred choice in veterinary medicine .
Properties
IUPAC Name |
5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWPZIDYAHLZDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049135 | |
Record name | Atipamezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104054-27-5 | |
Record name | Atipamezole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104054-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atipamezole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Atipamezole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11481 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Atipamezole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATIPAMEZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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